molecular formula C26H23NO4 B8061381 (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B8061381
M. Wt: 413.5 g/mol
InChI Key: ZCRFRBRGTNYAKX-ISKFKSNPSA-N
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Description

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group.

    Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Used in studies involving enzyme inhibition due to its structural similarity to natural substrates.

Medicine

    Drug Development: Investigated for potential therapeutic applications, particularly in the development of chiral drugs.

Industry

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both the fluorenylmethoxycarbonyl and phenyl groups

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)22-14-15-27(24(22)17-8-2-1-3-9-17)26(30)31-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,22-24H,14-16H2,(H,28,29)/t22-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRFRBRGTNYAKX-ISKFKSNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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